![molecular formula C9H15BrN2 B13212720 5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole](/img/structure/B13212720.png)
5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole
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Overview
Description
5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole is a chemical compound with the following structural formula:
Br∣CH3
∣
N−C((CH3)2)2
It belongs to the class of imidazole derivatives and contains a bromine atom attached to the imidazole ring. Imidazoles are heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes::
Bromination of Imidazole:
- Industrial production methods involve large-scale synthesis using optimized conditions.
- These methods may vary based on the specific manufacturer and proprietary processes.
Chemical Reactions Analysis
5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole undergoes various reactions:
Substitution Reactions:
Reduction Reactions:
Oxidation Reactions:
Metal Complex Formation:
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Coordination Chemistry:
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In medicinal contexts, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt essential pathways.
Comparison with Similar Compounds
- Similar compounds include other imidazoles, such as 1-methylimidazole and 1,2-dimethylimidazole.
- 5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole’s uniqueness lies in its bromine substitution pattern and alkyl groups.
Biological Activity
5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this imidazole derivative, drawing from recent studies and research findings.
Synthesis of this compound
The synthesis of imidazole derivatives, including this compound, typically involves bromination and subsequent alkylation processes. The compound can be synthesized through a multi-step reaction involving appropriate starting materials such as 1H-imidazole and isopropyl halides. Efficient synthetic routes are crucial for producing the compound in sufficient yields for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various imidazole derivatives. For instance, related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MIC) for these compounds often fall below 10 µg/mL, indicating potent antibacterial effects.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 5 |
1-Methyl-5-nitro-1H-imidazole | MRSA | < 10 |
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | < 3.9 |
The mechanism by which imidazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in bacterial growth and replication .
Study on Antibacterial Activity
A study conducted on various imidazole derivatives demonstrated that modifications at the 1-position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of bromine at the 5-position was particularly noted to improve potency .
Evaluation of Cytotoxicity
In addition to antimicrobial properties, cytotoxicity assays have been performed to assess the safety profile of these compounds. The results indicated that while some derivatives showed promising antibacterial activity, they also exhibited cytotoxic effects at higher concentrations. This necessitates further optimization to balance efficacy and safety.
Properties
Molecular Formula |
C9H15BrN2 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-bromo-1,2-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C9H15BrN2/c1-6(2)9-11-5-8(10)12(9)7(3)4/h5-7H,1-4H3 |
InChI Key |
QPKTVSMJJQRUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1C(C)C)Br |
Origin of Product |
United States |
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